molecular formula C13H15BrFNO4 B13930611 1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate

1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate

Cat. No.: B13930611
M. Wt: 348.16 g/mol
InChI Key: XVAFJAWDCSXJNK-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate typically involves multi-step organic reactions. One common method involves the esterification of 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can form strong interactions with enzymes or receptors, leading to changes in their activity. The ester groups can also undergo hydrolysis, releasing active carboxylic acids that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C13H15BrFNO4

Molecular Weight

348.16 g/mol

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-(5-bromo-3-fluoropyridin-2-yl)propanedioate

InChI

InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(18)9(11(17)19-4)10-8(15)5-7(14)6-16-10/h5-6,9H,1-4H3

InChI Key

XVAFJAWDCSXJNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)Br)F)C(=O)OC

Origin of Product

United States

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